Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] involves multiple steps, including the formation of the benzamide core and the introduction of acetyloxy and methylamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] include other benzamide derivatives and compounds with similar functional groups, such as:
- Benzamide
- N-methylbenzamide
- 3,5-diacetoxybenzamide
Uniqueness
What sets Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-p] apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
176378-94-2 |
---|---|
Molekularformel |
C25H26N4O7 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
[3-acetyloxy-5-[[6-(methylamino)-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C25H26N4O7/c1-5-11-28-24(33)21(22(26-4)29(25(28)34)18-9-7-6-8-10-18)27-23(32)17-12-19(35-15(2)30)14-20(13-17)36-16(3)31/h6-10,12-14,26H,5,11H2,1-4H3,(H,27,32) |
InChI-Schlüssel |
UTYNLVOSBYIVFX-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)NC)NC(=O)C3=CC(=CC(=C3)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)NC)NC(=O)C3=CC(=CC(=C3)OC(=O)C)OC(=O)C |
Synonyme |
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-6-(methylamino)-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.